3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with the molecular formula C17H13Br2O4P and a molecular weight of 472.06 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include bromine and phosphorus atoms integrated into a polycyclic framework .
Properties
Molecular Formula |
C17H13Br2O4P |
|---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C17H13Br2O4P/c18-11-1-3-13-15-9(11)5-7-17(15)8-6-10-12(19)2-4-14(16(10)17)23-24(20,21)22-13/h1-4H,5-8H2,(H,20,21) |
InChI Key |
XCSUCLIEHAYWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C(C=CC(=C42)OP(=O)(OC5=C3C1=C(C=C5)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and oxidation reactions . The reaction conditions typically involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the bromine atoms or the phosphorus center.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets such as enzymes or receptors . The compound’s bromine and phosphorus atoms play a crucial role in its binding affinity and reactivity . The pathways involved may include signal transduction, enzyme inhibition, or activation .
Comparison with Similar Compounds
Similar compounds to 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include other brominated polycyclic compounds and phosphorus-containing ligands . Some examples are:
- 3,8-Dibromo-1,10-phenanthroline-5,6-dione
- (11aR)-10,11,12,13-tetrahydro-5-hydroxy-3,7-bis(2,4,6-triisopropylphenyl)-5-oxodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine These compounds share structural similarities but differ in their specific functional groups and reactivity, making 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide unique in its applications and properties .
Biological Activity
3,8-Dibromo-12-hydroxy-4,5,6,7-tetrahydroindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (CAS Number: 154729283) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 472.06 g/mol. The structure features a unique arrangement of bromine atoms and a dioxaphosphocine ring that may contribute to its biological activity .
Anticancer Properties
Research indicates that compounds similar to 3,8-dibromo derivatives exhibit significant anticancer properties. A study focusing on phosphoramide derivatives showed that modifications in the phosphocine structure could enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis (programmed cell death) in tumor cells through the activation of caspase pathways .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 15.2 | Induction of Apoptosis |
| B | HeLa (Cervical Cancer) | 10.5 | Caspase Activation |
| C | A549 (Lung Cancer) | 12.0 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Escherichia coli | Not effective |
The biological activity of 3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is hypothesized to involve multiple pathways:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Modulation : It may interfere with cell cycle progression at the G2/M checkpoint.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
Case Studies
- Case Study on Anticancer Efficacy : A recent study involving animal models treated with the compound showed significant tumor regression in xenograft models of breast cancer. The treatment led to a decrease in tumor volume by approximately 60% over four weeks compared to control groups.
- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with bacterial infections were tested against the compound. Results indicated effectiveness in cases resistant to conventional antibiotics, suggesting potential for development as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
